REACTION_SMILES
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[Br-:1].[Br:6][c:7]1[cH:8][cH:9][c:10]([CH2:13][C:14]#[N:15])[cH:11][cH:12]1.[CH2:16]1[O:17][CH2:18][CH2:19][CH2:20]1.[CH:2]1([Mg+:5])[CH2:3][CH2:4]1.[Cl-:21].[Cl-:22].[Zn+2:23]>>[CH:2]1([c:7]2[cH:8][cH:9][c:10]([CH2:13][C:14]#[N:15])[cH:11][cH:12]2)[CH2:3][CH2:4]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Br-]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#CCc1ccc(Br)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Mg+]C1CC1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[Zn+2]
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Name
|
|
Type
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product
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Smiles
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N#CCc1ccc(C2CC2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |